Methyl 4-bromo-2-fluoro-6-isobutoxybenzoate
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Overview
Description
Methyl 4-bromo-2-fluoro-6-isobutoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and isobutoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-fluoro-6-isobutoxybenzoate typically involves the esterification of 4-bromo-2-fluoro-6-isobutoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-6-isobutoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzoate core can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-azido-2-fluoro-6-isobutoxybenzoate, 4-thiocyanato-2-fluoro-6-isobutoxybenzoate, and various amine derivatives.
Oxidation Reactions: The major product is 4-bromo-2-fluoro-6-isobutoxybenzoic acid.
Reduction Reactions: The major product is 4-bromo-2-fluoro-6-isobutoxybenzyl alcohol.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-6-isobutoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-6-isobutoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-fluoro-6-methylbenzoate
- Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
- Methyl 4-bromo-2-fluoro-6-ethoxybenzoate
Uniqueness
Methyl 4-bromo-2-fluoro-6-isobutoxybenzoate is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds and potentially more useful in specific applications.
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-6-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c1-7(2)6-17-10-5-8(13)4-9(14)11(10)12(15)16-3/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQJDGXPKMRHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)Br)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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